![molecular formula C21H22N4O2S B2611199 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850936-73-1](/img/structure/B2611199.png)
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
CCR1 Antagonists
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, a compound structurally related to the specified chemical, has been studied for its role as a CCR1 antagonist. This compound demonstrated high potency and selectivity in binding to CCR1, a chemokine receptor, indicating potential applications in conditions where CCR1 is implicated (Pennell et al., 2013).
Tuberculostatic Activity
Some derivatives of 1-(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole have shown promising results in in vitro studies for their tuberculostatic activity. These compounds exhibited minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml, suggesting their potential application in tuberculosis treatment (Foks et al., 2004).
Anticonvulsant Activity
A series of compounds including N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-[1-(4-substitutedphenyl)ethanone]-semicarbazone, which are structurally related, have been synthesized and evaluated for anticonvulsant activities. These compounds demonstrated significant efficacy in various anticonvulsant models, indicating the potential application of related compounds in managing seizure disorders (Rajak et al., 2010).
Antimicrobial Evaluation
Oxadiazoles derived from phenylpropionohydrazides, which are structurally similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting the application of related compounds in antibacterial therapies (Fuloria et al., 2009).
HIV-1 Replication Inhibitors
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a core structure with the specified compound, have been identified as inhibitors of HIV-1 replication. These compounds displayed promising activity against HIV-1 replication, indicating potential applications in HIV treatment (Che et al., 2015).
Anticancer Agents
Compounds structurally similar to 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been synthesized and evaluated for their anticancer activities. These studies have shown potential applications in targeting cancer cells, suggesting a role in cancer therapy (Mahmoud et al., 2021).
Propriétés
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-6-5-7-17(14-16)20-22-23-21(27-20)28-15-19(26)25-12-10-24(11-13-25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVYPTNSVSOXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.